4-[(4-Hydroxybenzoyl)amino]butanoic acid
Description
4-[(4-Hydroxybenzoyl)amino]butanoic acid is a substituted butanoic acid derivative featuring a 4-hydroxybenzoyl group attached via an amide linkage to the nitrogen of the aminobutanoic acid backbone.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-[(4-hydroxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C11H13NO4/c13-9-5-3-8(4-6-9)11(16)12-7-1-2-10(14)15/h3-6,13H,1-2,7H2,(H,12,16)(H,14,15) |
InChI Key |
ZVPJJXKXYKXGRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybenzamido)butanoic acid typically involves the Schotten-Baumann reaction. This reaction is performed by reacting 4-hydroxybenzoyl chloride with γ-aminobutyric acid in an aqueous alkali solution . The reaction conditions include maintaining a slightly alkaline environment and controlling the temperature to avoid decomposition of the reactants.
Industrial Production Methods
While specific industrial production methods for 4-(4-Hydroxybenzamido)butanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxybenzamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed.
Major Products
Oxidation: Formation of 4-(4-oxobenzamido)butanoic acid.
Reduction: Formation of 4-(4-aminobenzamido)butanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Hydroxybenzoyl)amino]butanoic acid has applications in scientific research, primarily as a precursor in synthesizing complex organic compounds. It is also related to the delivery of active agents in pharmaceutical compositions . Further context can be gleaned from its structural relatives and derivatives.
Applications and Research
- Delivery of Active Agents: 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid is used in compositions for delivering active agents, indicating a role in drug delivery systems .
- Oral Administration of Sodium Pentosan Polysulfate: 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid is mentioned in the context of compositions designed for the oral administration of sodium pentosan polysulfate, which is used to treat interstitial cystitis and other urinary tract conditions . These compositions aim to improve the bioavailability of the drug .
- Oral Delivery Agent: 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid, a related compound, has been identified as a novel oral delivery agent for recombinant human growth hormone . It promotes the absorption of the hormone from the gastrointestinal tract .
- Hydroxyl Radical Trapping: 4-hydroxybenzoic acid is used as a trapping agent to study hydroxyl radical generation during cerebral ischemia and reperfusion . It is administered to rats, and the resulting products are analyzed to assess hydroxyl radical production .
- Spectrophotometric Methods: Spectrophotometric methods have been developed for the simultaneous determination of various drugs, including simvastatin and ezetimibe . These methods do not require preliminary separation steps and are validated for accuracy and precision .
- Treatment of Various Diseases: Sodium pentosan polysulfate, related to 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid, has shown potential for treating diseases beyond urinary tract conditions, including HIV infection, prostate cancer, osteoarthritis, and other conditions .
Mechanism of Action
The mechanism of action of 4-(4-Hydroxybenzamido)butanoic acid involves its interaction with specific molecular targets. The hydroxybenzamide group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Key Observations:
- Polarity and Solubility: The 4-hydroxy group in the target compound increases polarity compared to chloro- or methoxy-substituted analogs, suggesting better aqueous solubility .
- Bioactivity Trends: Chlorine substituents (e.g., in and ) often enhance membrane permeability and metabolic stability, making such analogs candidates for CNS-targeting drugs. Nitro groups (as in ) may confer redox activity or electrophilic reactivity.
Backbone Modifications
Key Observations:
Biological Activity
4-[(4-Hydroxybenzoyl)amino]butanoic acid (commonly referred to as 4-HBA) is an organic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. This compound features a butanoic acid moiety linked to a 4-hydroxybenzoyl group via an amine bond. The molecular formula is with a molecular weight of approximately 223.23 g/mol. This article explores the biological activities associated with 4-HBA, including its interactions with various biological targets, enzyme inhibition, and potential therapeutic applications.
The synthesis of 4-HBA can be achieved through various methods, allowing for the creation of analogs or derivatives with modified properties. The compound's structure includes functional groups that contribute to its biological activity, particularly its antioxidant and anti-inflammatory properties.
Enzyme Inhibition
Research indicates that 4-HBA exhibits significant enzyme inhibition properties. It has been shown to interact with several biological targets, which may include enzymes involved in metabolic pathways and signal transduction. The specific mechanisms of action are still under investigation, but preliminary studies suggest that it may inhibit key enzymes related to inflammation and oxidative stress.
Antioxidant Activity
4-HBA has demonstrated antioxidant activity, which is crucial in protecting cells from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a significant role, such as neurodegenerative disorders and cardiovascular diseases.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory effects. Studies suggest that it may reduce inflammation by modulating the activity of pro-inflammatory cytokines and other mediators involved in inflammatory responses. This makes it a candidate for further research into treatments for chronic inflammatory conditions.
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-HBA, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes key characteristics:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-HBA | Amine + Carboxylic Acid | Exhibits antioxidant and anti-inflammatory properties |
| 4-Aminobutanoic Acid | Simple Amine | Primarily involved in neurotransmission |
| Salicylic Acid | Hydroxybenzoic Acid | Known for anti-inflammatory effects |
This comparison highlights the distinct therapeutic potential of 4-HBA due to its specific functional groups.
Case Study: Oral Delivery Agent
In a notable study, 4-HBA was evaluated as a potential oral delivery agent for recombinant human growth hormone (rhGH). The compound was found to enhance the absorption of rhGH in animal models, indicating its utility in drug delivery systems . This study demonstrated a significant correlation between the compound's structure and its ability to facilitate gastrointestinal absorption.
In Vitro Studies
Further in vitro studies have assessed the cytotoxicity and safety profile of 4-HBA in various cell lines, including HepG2 (liver cancer) and HEK-293 (human embryonic kidney) cells. Results indicated that while exhibiting biological activity, the compound maintained a favorable safety profile at therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
